N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide
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Overview
Description
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide is a chemical compound characterized by the presence of dichlorophenyl, methylsulfanyl, and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with methylthioacetic acid, followed by the introduction of a phenyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichloro groups using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dechlorinated derivatives
Substitution: Substituted phenylacetamide derivatives
Scientific Research Applications
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can be compared with other compounds such as:
- N-(2,6-Dichlorophenyl)-N-methylacetamide
- N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)acetamide
- N-Phenyl-2-(methylsulfanyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both dichlorophenyl and methylsulfanyl groups makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
83281-93-0 |
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Molecular Formula |
C15H13Cl2NOS |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NOS/c1-20-10-14(19)18(11-6-3-2-4-7-11)15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3 |
InChI Key |
GPFQRUUOLGFXFL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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